Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate
Overview
Description
“Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C₁₀H₉FO₃ . It is used in the field of life science and is categorized under esters .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms ©, 9 hydrogen atoms (H), 1 fluorine atom (F), and 3 oxygen atoms (O), giving it the molecular formula C₁₀H₉FO₃ .Scientific Research Applications
Chiral Resolution Reagent
Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate has been identified as a synthetic, enantiopure chiral resolution reagent. This compound, obtained from enantiopure (2S,3S)-phenylglycidol, reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. The diastereomeric products of this reaction are identifiable and quantifiable by 19F, 1H, and 13C NMR, and by HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Stereoselective Oxirane Formation
This compound plays a role in the stereoselective formation of oxiranes. For example, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane (4) was obtained with high chemical yield and diastereoselectivity. This was achieved by reacting diazomethane with pure (3R, RS)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one. Such reactions are crucial for the synthesis of various fluorinated organic compounds (Bravo et al., 1994).
Synthesis of Fluorinated Chirons
This compound is integral in the synthesis of fluorinated chirons. Optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane has been synthesized using this compound, and various derivatives have been obtained through regio- and stereo-selective openings of the oxirane ring with selected nucleophiles. These derivatives are essential in the development of a range of fluorinated organic molecules (Arnone et al., 1992).
Mechanism of Action
While specific information on the mechanism of action of “Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate” is not available, a study on the kinetics and mechanism of the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This might provide some insights into the possible reactions involving “this compound”.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(3-fluorophenyl)oxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHQFYWGMXPPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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